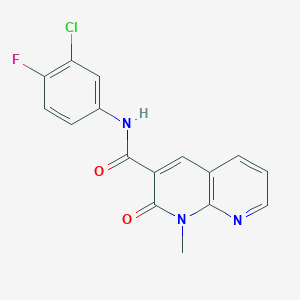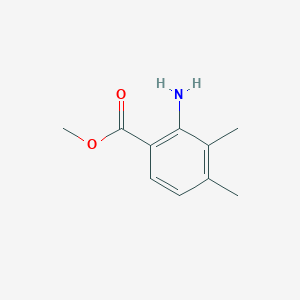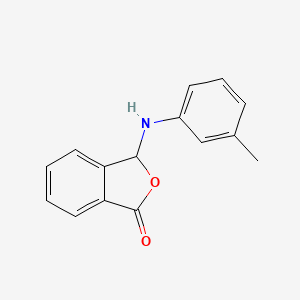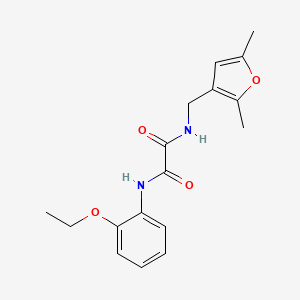
3-bromo-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-bromo-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential applications in various fields, including materials science and pharmaceuticals. The presence of a bromo substituent and a methoxyphenyl group suggests that this compound could exhibit interesting physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves multiple steps, starting from appropriate precursors such as hydrazides, carboxylic acids, or sydnones. For instance, the synthesis of 5-bromo-1,3-bis[(2-phenyl)-5-(4'-methoxy-phenyl)]-1,3,4-oxadiazole was achieved using 5-amino-1,3-benzenedicarboxylic acid and 4-methoxy benzoyl hydrazine through a series of reactions including diazotization, acylation, and dehydration . Similarly, the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides was performed using a one-pot ring conversion reaction from sydnone to 1,3,4-oxadiazolin-2-one . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The X-ray structure characterization of similar compounds has revealed that they can crystallize in monoclinic space groups and their crystal packing is often stabilized by hydrogen bonds and π-interactions . The molecular structure is crucial as it can influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of 1,3,4-oxadiazole derivatives can vary depending on the substituents attached to the ring. For example, the presence of an amino group can lead to the formation of Schiff bases through condensation reactions . The bromo substituent in the compound of interest suggests potential for further functionalization through nucleophilic substitution reactions. The stability of these compounds under acidic and basic conditions has also been noted, which is important for their potential use in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The spectral properties, such as UV absorption and fluorescence wavelengths, are particularly important for applications in electroluminescent materials . For instance, a related compound exhibited a maximum UV absorption wavelength of 307 nm and a peak fluorescent wavelength of 376 nm . These properties are also essential for the identification and characterization of these compounds.
科学的研究の応用
Photodynamic Therapy Applications
- A study explores the synthesis and characterization of new zinc phthalocyanine derivatives, demonstrating their potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds, with high singlet oxygen quantum yield, indicate the relevance of oxadiazole derivatives in developing effective treatments for cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antidiabetic Screening
- Novel dihydropyrimidine derivatives, incorporating the 1,3,4-oxadiazol moiety, have been synthesized and evaluated for their in vitro antidiabetic activity, showcasing the versatility of oxadiazole derivatives in medicinal chemistry for developing antidiabetic drugs (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Anticancer Evaluation
- Research on benzimidazole and oxadiazole hybrids indicates their potential in anticancer applications. Such compounds have been synthesized and evaluated for their efficacy against various cancer cell lines, underlining the importance of oxadiazole rings in developing novel anticancer agents (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Antimicrobial Activity Studies
- Benzofuran-oxadiazole hybrids were designed, synthesized, and evaluated for their antimicrobial activity, highlighting the potential use of oxadiazole derivatives as antimicrobial agents (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Structural and Computational Studies
- Crystal structure, Hirshfeld surface analysis, and DFT calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives provide insights into the physicochemical properties and potential applications of oxadiazole-containing compounds in materials science and drug design (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).
Safety and Hazards
The safety data sheet for a similar compound, 3-bromo-N-(4-phenylbutyl)benzamide, suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with skin, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, but vomiting should not be induced .
特性
IUPAC Name |
3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c1-22-13-7-5-10(6-8-13)15-19-20-16(23-15)18-14(21)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNCCSXSICTHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2513922.png)
![2-Fluoro-4-[(3-methylbenzyl)oxy]-1,1'-biphenyl](/img/structure/B2513924.png)
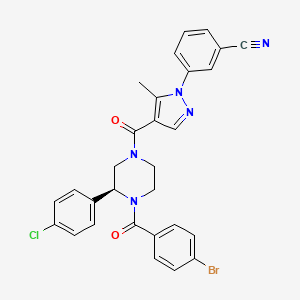
![3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid](/img/structure/B2513926.png)
![((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2513927.png)
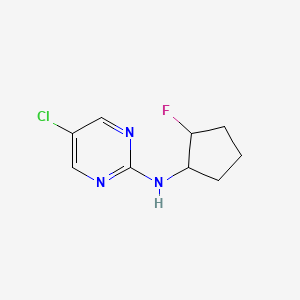
![3-Bromo-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2513931.png)
![Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2513932.png)
